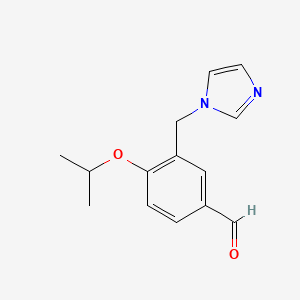

3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde

Description

Properties

IUPAC Name |

3-(imidazol-1-ylmethyl)-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-11(2)18-14-4-3-12(9-17)7-13(14)8-16-6-5-15-10-16/h3-7,9-11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMWGLGHZZJUJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501198530 | |

| Record name | 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947012-62-6 | |

| Record name | 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947012-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde typically involves:

- Functionalization of a benzaldehyde derivative to introduce the isopropoxy group at the para-position relative to the aldehyde.

- Introduction of the imidazol-1-ylmethyl substituent at the meta-position via nucleophilic substitution or alkylation.

- Purification and characterization steps to ensure product integrity.

Preparation of the 4-Isopropoxybenzaldehyde Intermediate

The isopropoxy group is commonly introduced by etherification of 4-hydroxybenzaldehyde:

- Reagents: 4-hydroxybenzaldehyde, isopropyl bromide or isopropyl chloride, base (e.g., potassium carbonate).

- Solvent: Polar aprotic solvents such as acetone or DMF.

- Conditions: Reflux under inert atmosphere for several hours.

- Outcome: Formation of 4-isopropoxybenzaldehyde with high yield.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Etherification | 4-hydroxybenzaldehyde, isopropyl bromide, K2CO3 | Reflux in acetone, 6-12 h | 80-90 | Base-mediated SN2 reaction |

Introduction of the Imidazol-1-ylmethyl Group

The imidazolylmethyl substituent at the 3-position can be introduced by a nucleophilic substitution or Mannich-type reaction:

Method A: Nucleophilic substitution on a halomethylated intermediate

- Starting from 3-(chloromethyl)-4-isopropoxybenzaldehyde or 3-(bromomethyl)-4-isopropoxybenzaldehyde.

- React with imidazole under basic conditions (e.g., potassium carbonate or sodium hydride).

- Solvent: DMF or NMP.

- Temperature: Room temperature to 80°C.

- Reaction time: 12-24 hours.

Method B: Mannich reaction

- React 4-isopropoxybenzaldehyde with formaldehyde and imidazole in acidic or neutral medium.

- Conditions optimized to favor substitution at the 3-position.

- This method is less common due to regioselectivity challenges.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 3-(halomethyl)-4-isopropoxybenzaldehyde, imidazole, K2CO3 | DMF, 60-80°C, 12-24 h | 60-75 | Requires halomethyl intermediate |

| Mannich-type reaction | 4-isopropoxybenzaldehyde, formaldehyde, imidazole | Acidic medium, RT to 50°C | 40-55 | Regioselectivity issues possible |

Purification and Characterization

- Purification typically involves column chromatography on silica gel using mixtures of ethyl acetate and hexane.

- Crystallization from suitable solvents (e.g., ethanol or methanol) may be used to enhance purity.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm substitution pattern.

- Infrared (IR) spectroscopy to verify aldehyde and imidazole functional groups.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis for purity assessment.

Detailed Research Findings and Data Summary

| Parameter | Data / Observation | Reference Notes |

|---|---|---|

| Reaction solvent | DMF, NMP, acetone | Common solvents for substitution steps |

| Base used | Potassium carbonate, sodium hydride | Efficient deprotonation for nucleophilic attack |

| Temperature range | 20°C to 120°C | Reaction rate and yield dependent on temperature |

| Reaction time | 6 to 72 hours | Longer times favor complete substitution |

| Yield range | 40% to 90% | Dependent on method and purification |

| Purification methods | Column chromatography, recrystallization | Ensures removal of unreacted starting materials |

| Characterization techniques | NMR, IR, MS, elemental analysis | Standard for confirming compound identity |

Comparative Analysis of Preparation Methods

| Aspect | Nucleophilic Substitution Method | Mannich Reaction Method |

|---|---|---|

| Starting materials | Halomethylated benzaldehyde intermediate | Benzaldehyde, formaldehyde, imidazole |

| Regioselectivity | High (due to halomethyl intermediate) | Moderate (may produce isomers) |

| Reaction conditions | Mild to moderate heating, polar aprotic solvents | Acidic or neutral medium, mild heating |

| Yield | Generally higher (60-75%) | Lower (40-55%) |

| Complexity | Requires synthesis of halomethyl intermediate | One-pot reaction but less selective |

| Scalability | Good, suitable for larger scale synthesis | Limited by regioselectivity and side products |

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzoic acid.

Reduction: 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzyl alcohol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor modulators.

Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules. It can be used in the design of new drugs targeting various diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

3-(1H-Imidazol-1-ylmethyl)-4-propoxybenzaldehyde

Structural Difference: The propoxy group (C₃H₇O) replaces the isopropoxy group (C₃H₇O with branching).

Key Data:

Functional Impact:

3-(1H-Imidazol-1-ylmethyl)aniline

Structural Difference: Aniline (NH₂) replaces the benzaldehyde (CHO) group.

Key Data:

Functional Impact:

4-Hydroxybenzoic Acid–1H-imidazole Complex

Structural Difference: A carboxylic acid replaces the aldehyde, and imidazole is non-covalently associated. Key Data:

| Property | 4-Isopropoxybenzaldehyde | 4-Hydroxybenzoic Acid–Imidazole |

|---|---|---|

| Hydrogen Bond Donors | 0 | 3 (COOH, OH, imidazole NH) |

| TPSA | ~44.1 Ų | >60 Ų |

| Biological Relevance | Enzyme inhibition | Crystal engineering |

Functional Impact:

3-(1H-Imidazol-1-ylmethyl) Piperidinyl-Substituted Analogs

Structural Difference: A piperidinyl-benzocycloheptapyridine core replaces the benzaldehyde.

Key Data:

Functional Impact:

- Bulkier scaffolds improve target affinity but reduce synthetic accessibility. The aldehyde in the target compound offers a handle for further derivatization, which is absent in pre-optimized leads .

Biological Activity

3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde, a compound with the CAS number 947012-62-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- Structure : The compound features an imidazole ring and an isopropoxy substituent on a benzaldehyde core, which may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that imidazole derivatives can induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial function .

Case Study : In a laboratory study, the compound was tested against breast cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism involved the inhibition of key signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar benzaldehyde derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Interaction with Enzymes

The biological activity of this compound may be attributed to its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.

Mode of Action : The imidazole ring likely facilitates binding to the heme group of cytochrome P450, leading to altered enzyme activity and subsequent effects on metabolic pathways.

Cellular Effects

In vitro studies have revealed that the compound can influence cellular processes such as:

- Induction of apoptosis in cancer cells.

- Inhibition of bacterial growth through disruption of cell membrane integrity.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with similar structures often exhibit moderate oral bioavailability and a slow metabolic rate. This characteristic is advantageous for maintaining therapeutic levels in systemic circulation over extended periods.

Fragment-Based Drug Discovery

Recent research has utilized fragment-based approaches to explore the binding interactions of imidazole derivatives with target proteins involved in cancer progression. These studies highlight the potential for developing more potent derivatives based on the structural framework of this compound .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

- Hydrothermal synthesis for imidazole derivatives, as demonstrated in the preparation of structurally related imidazole compounds under controlled temperature and pressure .

- Condensation reactions between aldehyde precursors (e.g., 4-isopropoxybenzaldehyde) and imidazole derivatives, often using catalysts like iodine or Lewis acids in solvents such as isopropanol .

- Functional group modifications , such as chlorination (e.g., using SOCl₂) to introduce reactive sites for subsequent coupling .

Key steps include purification via recrystallization (e.g., ethanol) and validation by TLC .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Post-synthesis characterization involves:

- Spectroscopic methods :

- ¹H/¹³C NMR to confirm substituent positions (e.g., imidazole methyl and isopropoxy groups) .

- FTIR to identify functional groups (e.g., C=O stretching in aldehydes) .

- Chromatography :

- HPLC for purity assessment (≥95% purity threshold) .

- Elemental analysis to verify stoichiometry by comparing calculated vs. experimental C/H/N/O values .

Advanced Research Questions

Q. How can computational modeling predict the biological or chemical activity of this compound?

- Methodological Answer : Molecular docking studies are used to simulate interactions with target proteins (e.g., enzymes or receptors). For example:

- Docking software (e.g., AutoDock Vina) models binding poses by aligning the aldehyde and imidazole moieties with active sites, as seen in analogous compounds .

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How do structural modifications (e.g., substituent variation) influence physicochemical properties?

- Methodological Answer : Systematic SAR studies involve:

- Substituent variation : Introducing electron-withdrawing/donating groups (e.g., fluorine, methyl) on the benzaldehyde or imidazole ring to alter solubility or stability .

- Bioisosteric replacement : Swapping isopropoxy with morpholino or benzyloxy groups to enhance bioavailability .

- Thermal analysis (e.g., DSC/TGA) to assess melting points and decomposition profiles .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structure elucidation?

- Methodological Answer : Address contradictions by:

- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Isotopic labeling (e.g., deuterated solvents) to confirm exchangeable protons (e.g., imidazole NH) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as applied to related imidazole derivatives .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer : Optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance imidazole coupling efficiency .

- Catalyst selection : Transition metals (e.g., Pd) or iodine improve regioselectivity in cross-coupling steps .

- Reaction monitoring : Real-time FTIR or inline LCMS tracks intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.